molecular formula C27H27ClN4OS B11989615 N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

Cat. No.: B11989615
M. Wt: 491.0 g/mol
InChI Key: NUEHYSKSEPVRFR-MUFRIFMGSA-N
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Description

N’-[(E)-(4-tert-butylphenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide is a complex organic compound with the molecular formula C27H27ClN4OS. This compound is known for its unique structural features, which include a benzimidazole core, a chlorobenzyl group, and a tert-butylphenyl moiety. It is primarily used in scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-tert-butylphenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide typically involves a multi-step processThe final step involves the condensation of the intermediate with 4-tert-butylbenzaldehyde under specific reaction conditions to form the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-tert-butylphenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound.

Scientific Research Applications

N’-[(E)-(4-tert-butylphenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-tert-butylphenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chlorobenzyl group may enhance the compound’s binding affinity, while the tert-butylphenyl moiety could influence its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N’-[(E)-(4-tert-butylphenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group, in particular, may enhance its lipophilicity and membrane permeability, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H27ClN4OS

Molecular Weight

491.0 g/mol

IUPAC Name

N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C27H27ClN4OS/c1-27(2,3)21-14-12-19(13-15-21)16-29-31-25(33)18-34-26-30-23-10-6-7-11-24(23)32(26)17-20-8-4-5-9-22(20)28/h4-16H,17-18H2,1-3H3,(H,31,33)/b29-16+

InChI Key

NUEHYSKSEPVRFR-MUFRIFMGSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl

Origin of Product

United States

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